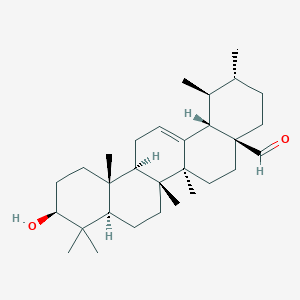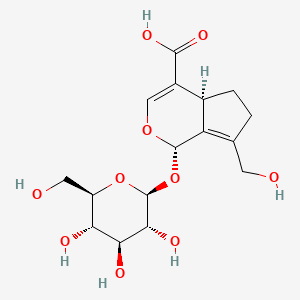
Arborescosidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily isolated from the plant Veronica beccabunga (brooklime) . This compound is part of a larger group of iridoid glucosides, which are known for their diverse biological activities.
Méthodes De Préparation
Arborescosidic acid can be extracted from the aerial parts of plants such as Plantago holosteum and Veronica beccabunga. The extraction process typically involves the use of methanol (MeOH) as a solvent. The air-dried and powdered plant material is extracted with MeOH at 40°C for several hours. The extract is then filtered, and the residue is further extracted multiple times. The combined filtrates are evaporated under vacuum to obtain a crude MeOH extract. This extract is then subjected to various chromatographic techniques, such as polyamide column chromatography and silica gel column chromatography, to isolate pure this compound .
Analyse Des Réactions Chimiques
Arborescosidic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Arborescosidic acid has several scientific research applications:
Chemistry: It is used as a reference compound in the study of iridoid glucosides and their chemical properties.
Biology: It is studied for its potential biological activities, including anti-inflammatory, antibacterial, and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of arborescosidic acid involves its interaction with various molecular targets and pathways. As an iridoid glucoside, it is believed to exert its effects through modulation of inflammatory pathways, inhibition of microbial growth, and antioxidant activity. The specific molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Arborescosidic acid is similar to other iridoid glucosides such as aucubin, verbascoside, and catalpol. it is unique due to its carboxylated structure and the presence of an 8,9-double bond. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Similar compounds include:
- Aucubin
- Verbascoside
- Catalpol
- Melittoside
- Monomelittoside
These compounds share similar iridoid glucoside structures but differ in their specific functional groups and biological activities.
Propriétés
Formule moléculaire |
C16H22O10 |
|---|---|
Poids moléculaire |
374.34 g/mol |
Nom IUPAC |
(1S,4aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6-tetrahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C16H22O10/c17-3-6-1-2-7-8(14(22)23)5-24-15(10(6)7)26-16-13(21)12(20)11(19)9(4-18)25-16/h5,7,9,11-13,15-21H,1-4H2,(H,22,23)/t7-,9-,11-,12+,13-,15+,16+/m1/s1 |
Clé InChI |
UJHKVBUVGHLNMO-QWLNJVRVSA-N |
SMILES isomérique |
C1CC(=C2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)CO |
SMILES canonique |
C1CC(=C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


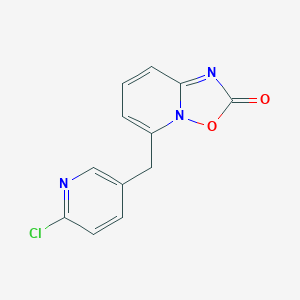
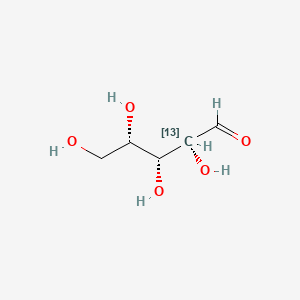
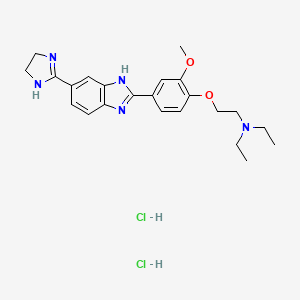
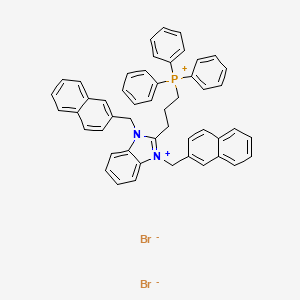
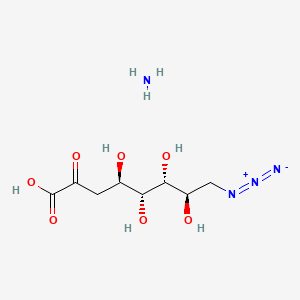


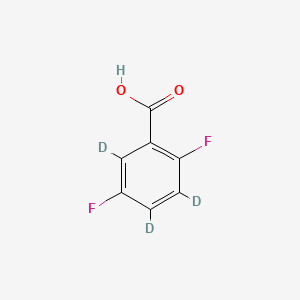
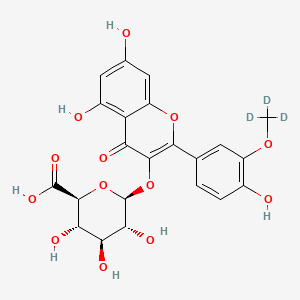
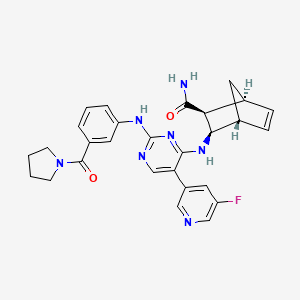
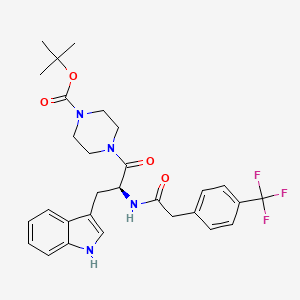
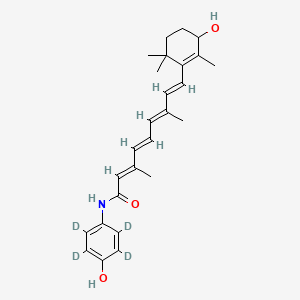
![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)
